8-Hydroxy-5-nitroquinoline 1-oxide
Description
Significance of Quinoline (B57606) N-Oxide Derivatives in Medicinal Chemistry
Quinoline N-oxide derivatives represent a pivotal class of heterocyclic compounds in the landscape of medicinal chemistry. The introduction of an N-oxide group to the quinoline scaffold can profoundly alter the molecule's physicochemical and biological properties. This functional group, consisting of a dative bond between the nitrogen atom of the quinoline ring and an oxygen atom, imparts several advantageous characteristics.
The N-oxide moiety is known to be a critical component for various biomedical applications. It can enhance the water solubility of a compound and decrease its permeability across biological membranes. Furthermore, quinoline N-oxides possess unique redox reactivity, a feature that is particularly significant for drug targeting and cytotoxicity, especially in the context of developing hypoxia-activated prodrugs. Many N-oxides are also recognized as metabolites of parent amine compounds. The diverse biological activities attributed to quinoline N-oxide derivatives include antimicrobial, antifungal, and antitumor effects, underscoring their therapeutic potential.
Overview of Research Trajectories for 8-Hydroxy-5-nitroquinoline 1-oxide
Direct and extensive research specifically targeting this compound is limited. However, the research trajectory for this compound can be inferred from the extensive studies conducted on its parent molecule, 8-Hydroxy-5-nitroquinoline, also known as Nitroxoline (B368727).
Research into 8-Hydroxy-5-nitroquinoline has established it as a compound with notable biological activity. It has been investigated for its potent antimicrobial and anticancer properties. sigmaaldrich.com Studies have shown that 8-Hydroxy-5-nitroquinoline is the most toxic among several 8-hydroxyquinoline (B1678124) analogues tested against human cancer cell lines. nih.govnih.gov Its mechanism of action is thought to involve the generation of intracellular reactive oxygen species (ROS), a process that is enhanced by the presence of copper. nih.govnih.gov
The synthesis of 8-Hydroxy-5-nitroquinoline is well-established and can be achieved through methods such as the nitration of 8-hydroxyquinoline or the nitrosation of 8-hydroxyquinoline followed by oxidation. researchgate.net The presence of the 5-nitro group is crucial for its bioactivity. In a recent study, a novel 8-hydroxyquinoline Mannich base with a 5-nitro substituent was developed, highlighting the ongoing interest in modifying this scaffold to enhance properties like water solubility and target multidrug-resistant cancer cells. mdpi.com
Given this context, the research trajectory for this compound would likely focus on how the N-oxide group modifies the known activities of the parent compound. Investigations would probably explore its potential as an enhanced antimicrobial or anticancer agent, with a particular focus on its redox properties and its ability to generate ROS.
Table 1: Physicochemical Properties of 8-Hydroxy-5-nitroquinoline
| Property | Value |
|---|---|
| CAS Number | 4008-48-4 |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 181-183 °C |
| Solubility | Slightly soluble in water; Soluble in alcohol, diethyl ether, and dilute HCl |
This table presents data for the parent compound, 8-Hydroxy-5-nitroquinoline.
Distinctions from Related Nitroquinoline Derivatives (e.g., 4-Nitroquinoline (B1605747) 1-oxide)
4-Nitroquinoline 1-oxide is a potent carcinogen and mutagen that is widely used in research to induce DNA damage and study DNA repair mechanisms. wikipedia.org Its carcinogenicity is initiated through the enzymatic reduction of its nitro group to a reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO). oup.com This metabolite can then form stable adducts with DNA, primarily with purine (B94841) bases, leading to mutations. wikipedia.orgnih.gov Furthermore, the metabolism of 4NQO is known to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which contribute to its genotoxicity by causing oxidative DNA damage, including the formation of 8-hydroxydeoxyguanosine (8OHdG). oup.comnih.gov
In contrast, while the specific mechanisms of this compound are not well-defined, the known activities of its parent compound, 8-Hydroxy-5-nitroquinoline, suggest a different biological profile. The presence of the 8-hydroxyl group imparts significant metal-chelating properties, a feature that is central to the bioactivity of many 8-hydroxyquinoline derivatives. nih.gov As previously mentioned, 8-Hydroxy-5-nitroquinoline has demonstrated potent anticancer activity, which is linked to the generation of ROS, particularly in the presence of copper. nih.gov Unlike the direct DNA adduct formation that is characteristic of 4NQO, the cytotoxicity of 8-Hydroxy-5-nitroquinoline appears to be more closely tied to oxidative stress and its interactions with metal ions.
The addition of the N-oxide to 8-Hydroxy-5-nitroquinoline would likely modulate these properties, potentially enhancing its redox cycling capabilities and influencing its interaction with biological targets.
Table 2: Comparative Overview of 4-Nitroquinoline 1-oxide and 8-Hydroxy-5-nitroquinoline
| Feature | 4-Nitroquinoline 1-oxide (4NQO) | 8-Hydroxy-5-nitroquinoline |
|---|---|---|
| Primary Biological Effect | Carcinogen and mutagen | Antimicrobial and anticancer agent |
| Mechanism of Action | Metabolic reduction to 4HAQO, formation of DNA adducts, generation of ROS. wikipedia.orgoup.com | Generation of ROS (enhanced by copper), metal chelation. nih.govnih.govnih.gov |
| Key Structural Feature | Nitro group at position 4, N-oxide. | Hydroxyl group at position 8, Nitro group at position 5. |
| Interaction with DNA | Forms covalent adducts with DNA bases. wikipedia.org | Primarily induces oxidative DNA damage via ROS. |
This table compares the well-researched 4-Nitroquinoline 1-oxide with the parent compound of the article's subject, 8-Hydroxy-5-nitroquinoline.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1-oxidoquinolin-1-ium-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-3-7(11(14)15)6-2-1-5-10(13)9(6)8/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSKCRFJCLYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=C1)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-37-6 | |
| Record name | NSC358376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxy-5-nitroquinolin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Routes for 8-Hydroxy-5-nitroquinoline and its 1-Oxide Form
The synthesis of 8-hydroxy-5-nitroquinoline and its subsequent conversion to the 1-oxide form can be achieved through several established chemical pathways. These methods often involve direct functionalization of a pre-existing quinoline (B57606) core or building the quinoline ring system from acyclic precursors.
Direct Nitration of Quinoline Precursors
The direct nitration of 8-hydroxyquinoline (B1678124) is a common method for the synthesis of 8-hydroxy-5-nitroquinoline. researchgate.net This electrophilic substitution reaction introduces a nitro group onto the quinoline ring. The position of nitration is influenced by the directing effects of the existing hydroxyl and ring nitrogen atoms.
Typically, the reaction is carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid like sulfuric acid which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The reaction conditions, including temperature and concentration of the acids, are crucial for controlling the outcome and minimizing the formation of byproducts, such as the 5,7-dinitro derivative. pw.edu.pl For instance, it has been reported that 8-hydroxyquinoline can be nitrated with dilute nitric acid (0-5%) to yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Microwave irradiation has been shown to significantly accelerate the nitration of 8-hydroxyquinoline using copper(II) nitrate (B79036) in glacial acetic acid, reducing the reaction time from hours to minutes. chempedia.info
| Reagent | Conditions | Product | Yield | Reference |
| Nitric Acid / Sulfuric Acid | Varies | 8-Hydroxy-5-nitroquinoline | Varies | researchgate.net |
| Dilute Nitric Acid (0-5%) | Boiling | 5,7-Dinitro-8-hydroxyquinoline | - | pw.edu.pl |
| Copper(II) nitrate / Glacial acetic acid | Microwave irradiation | 8-Hydroxy-5-nitroquinoline | 70% | chempedia.info |
Oxidation of 8-Nitroquinoline to 1-Oxide Using Peracid Reagents (e.g., m-Chloroperbenzoic Acid)
Once 8-hydroxy-5-nitroquinoline is obtained, the 1-oxide can be prepared through N-oxidation. This transformation is typically achieved using peracid reagents. Among these, meta-chloroperbenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose.
The reaction involves the attack of the nucleophilic nitrogen atom of the quinoline ring on the electrophilic oxygen of the peracid. This process results in the formation of the N-oxide and m-chlorobenzoic acid as a byproduct. The choice of solvent and reaction temperature are important parameters to optimize for achieving high yields and purity of the desired 8-hydroxy-5-nitroquinoline 1-oxide.
Nitrosation and Subsequent Oxidation of 8-Hydroxyquinoline
An alternative route to 8-hydroxy-5-nitroquinoline involves a two-step process starting with the nitrosation of 8-hydroxyquinoline, followed by oxidation of the resulting nitroso derivative. researchgate.net This method avoids the sometimes harsh conditions of direct nitration.
In the first step, 8-hydroxyquinoline is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), to introduce a nitroso group (-NO) at the 5-position, yielding 5-nitroso-8-hydroxyquinoline (B1662947). researchgate.netpw.edu.pl Subsequently, this intermediate is oxidized to the corresponding nitro compound using an oxidizing agent like nitric acid. researchgate.net An improved process for producing nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) involves the oxidation of 5-nitroso-8-hydroxyquinoline with nitric acid in a mixture of water and a water-miscible organic solvent, which helps to control the formation of the undesired 7-nitro isomer. epo.org
| Step | Reagents | Intermediate/Product | Reference |
| Nitrosation | 8-Hydroxyquinoline, Sodium nitrite, Hydrochloric acid | 5-Nitroso-8-hydroxyquinoline | researchgate.netpw.edu.pl |
| Oxidation | 5-Nitroso-8-hydroxyquinoline, Nitric acid | 8-Hydroxy-5-nitroquinoline | researchgate.net |
Skraup Synthesis Modifications for Functionalized 8-Nitroquinolines
The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org Modifications of this reaction can be employed to synthesize functionalized nitroquinolines directly. For instance, starting with an appropriately substituted aminophenol and nitrophenol can lead to the formation of hydroxy-nitroquinolines.
In a modified Skraup reaction for producing 8-hydroxyquinoline, o-aminophenol and o-nitrophenol are reacted with glycerol in the presence of an acid. researchgate.netgoogle.com By selecting substituted anilines, such as nitroanilines, this method can be adapted to produce nitroquinolines. For example, o-nitroaniline can yield 8-nitroquinoline. researchgate.net The reaction is known to be vigorous, and careful control of reaction conditions is necessary. orgsyn.org
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the nitro group, and the N-oxide moiety. These groups influence the electron distribution within the aromatic system and provide sites for various chemical transformations.
Oxidation Reactions and Reactive Oxygen Species Generation Pathways
The quinoline ring system, particularly when functionalized with electron-withdrawing groups like a nitro group and an N-oxide, can participate in redox chemistry. Studies on related compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4NQO), have shown that they can generate reactive oxygen species (ROS). nih.govoup.com
4NQO is known to produce superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govoup.com This generation of ROS is believed to be a key factor in its biological activities. nih.gov It is plausible that this compound could also participate in similar pathways, leading to the formation of ROS. The presence of the hydroxyl group may further influence these redox properties. The generation of ROS by cupric 8-quinolinoxide (CuQ) has also been demonstrated, suggesting that metal complexes of hydroxyquinolines can be redox-active. nih.gov Studies have shown that 8-hydroxy-5-nitroquinoline itself can increase intracellular reactive oxygen species. nih.gov
| Compound | Observed Reactive Oxygen Species | Reference |
| 4-Nitroquinoline 1-oxide (4NQO) | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radicals (•OH) | nih.govoup.com |
| Cupric 8-quinolinoxide (CuQ) | Reactive Oxygen Species (ROS) | nih.gov |
| 8-Hydroxy-5-nitroquinoline | Reactive Oxygen Species (ROS) | nih.gov |
The ability of these compounds to generate ROS is often linked to their metabolic activation and can lead to oxidative damage to cellular components. researchgate.net
Reduction of the Nitro Group to Amino Derivatives
The transformation of the nitro group in this compound and related compounds into an amino group is a critical step in the synthesis of various derivatives. The selective reduction of a nitro group, particularly in molecules with multiple reducible functionalities, presents a significant synthetic challenge. For instance, in the case of 5,7-dinitro-8-hydroxyquinoline, the chemoselective reduction of the ortho-nitro group has been successfully achieved. osi.lv This targeted reduction is accomplished through methods such as the Zinin reaction, utilizing sodium sulfide (B99878) (Na2S) in water and DMSO, or through catalytic hydrogenation over a 0.8% palladium on carbon (Pd/C) catalyst. osi.lv The resulting 7-amino-5-nitroquinolin-8-ol is a key intermediate for synthesizing further derivatives. osi.lv
Design and Synthesis of Advanced this compound Derivatives and Hybrids
The core structure of this compound serves as a versatile platform for the development of more complex and potentially more potent molecules through various synthetic strategies.
Mannich Base Derivatives
The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons, and it has been extensively applied to the 8-hydroxyquinoline scaffold. In the case of 5-nitro-8-hydroxyquinoline, the Mannich reaction typically occurs at the C-7 position. researchgate.net The reaction involves the condensation of 5-nitro-8-hydroxyquinoline with formaldehyde (B43269) and a primary or secondary amine. researchgate.netmdpi.com A variety of amines, including aliphatic amines, amino acids, and substituted benzylamines, have been successfully employed to generate a diverse library of Mannich bases. mdpi.com The reaction conditions can be tailored, with some syntheses being carried out in pyridine (B92270) with heating, while others proceed in refluxing ethanol. mdpi.com
Table 1: Examples of Mannich Base Derivatives of 5-Nitro-8-hydroxyquinoline
| Amine Source | Reaction Conditions | Reference |
| Primary Amines (aliphatic, amino acids, benzylamines) | Heating in pyridine, addition of formalin | mdpi.com |
| Primary Amines | Dry EtOH, reflux | mdpi.com |
| Secondary Amines (e.g., piperazine (B1678402) derivatives) | Pyridine and EtOH mixture with paraformaldehyde | mdpi.com |
This table provides a summary of reaction conditions for the synthesis of Mannich bases from 5-nitro-8-hydroxyquinoline and various amines.
Glycoconjugates
To potentially enhance properties such as solubility and bioavailability, 8-hydroxyquinoline derivatives have been conjugated with sugar moieties. A series of glycoconjugates have been synthesized by linking various sugar units, like D-glucose or D-galactose, to the 8-hydroxyquinoline core. nih.gov The connection between the two components has been achieved through an O-glycosidic bond or via an O-methylene 1,2,3-triazole linker. nih.gov This approach aims to leverage the biological roles of sugars to create novel therapeutic agents. nih.gov
Hybridization with Bioactive Scaffolds (e.g., Ciprofloxacin)
A promising strategy in drug design is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. An example of this is the synthesis of a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) through a Mannich reaction. nih.gov While this specific example does not involve the 5-nitro derivative, it highlights a viable synthetic route for creating novel hybrid compounds based on the 8-hydroxyquinoline scaffold.
Hydrazone Complexes
Hydrazones derived from 8-hydroxyquinoline are another important class of derivatives. These are typically synthesized by the condensation of an 8-hydroxyquinoline derivative containing a carbonyl group with a hydrazide. For instance, benzoylhydrazones have been prepared from 2-carbaldehyde-8-hydroxyquinoline and various benzohydrazides. nih.gov These hydrazone ligands can then be complexed with metal ions, such as copper(II), to form metal complexes. nih.gov The synthesis of the hydrazone ligand is often carried out by refluxing the carbaldehyde and hydrazide in methanol (B129727) with a few drops of glacial acetic acid. nih.gov The resulting hydrazone can then be reacted with a metal salt, like copper(II) acetate, to yield the corresponding metal complex. nih.gov
Theoretical and Computational Investigations of 8 Hydroxy 5 Nitroquinoline 1 Oxide
Quantum Chemical Characterization and Electronic Structure Analysis
Advanced computational techniques have been utilized to perform a detailed quantum chemical characterization of 8-Hydroxy-5-nitroquinoline 1-oxide, offering a microscopic understanding of its electronic nature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analyses
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and charge transfer characteristics of a molecule. researchgate.net For quinoline (B57606) derivatives, HOMO-LUMO analysis reveals the potential for charge transfer within the molecule. researchgate.net In a related compound, 5-nitro-8-hydroxyquinoline, the HOMO is primarily located on the C5-C6 bond and the oxygen atom of the hydroxyl group, indicating these as likely sites for nucleophilic attack. researchgate.net Conversely, the LUMO is distributed over the nitrogen atoms of the nitro group and the C6 and C8 atoms, highlighting these areas as having increased electrophilic properties. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter in determining molecular stability and reactivity.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is employed to study the stability of molecular systems arising from hyperconjugative interactions and charge delocalization. researchgate.net This analysis provides insights into the intramolecular charge transfer (ICT) which can play a significant role in stabilizing the molecular structure. researchgate.net By examining the interactions between filled and unfilled orbitals, NBO analysis quantifies the extent of electron delocalization from donor to acceptor orbitals, which is a key factor in understanding the electronic properties and reactivity of the molecule.
Molecular Orbital Analysis and Reactivity Descriptors
Further insights into the reactivity of the molecule are gained through the analysis of various reactivity descriptors. The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. researchgate.net The MEP plot visually represents the electrostatic potential on the electron density surface, where regions of negative potential are susceptible to electrophilic attack and positive potential regions are prone to nucleophilic attack. researchgate.net
Fukui functions are another set of local reactivity descriptors derived from DFT that help in predicting the most reactive sites within a molecule. researchgate.net These functions quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying sites for nucleophilic, electrophilic, and radical attacks. researchgate.net The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide information about the localization of electrons and the nature of chemical bonds within the molecule.
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., 1H and 13C GIAO methods)
The prediction of NMR spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a standard approach for characterizing molecular structures. These calculations can provide valuable insights into the electronic environment of the nuclei.
However, a review of the available scientific literature did not yield specific studies that have published theoretical ¹H and ¹³C NMR chemical shift predictions for this compound using the GIAO method or other computational techniques. While computational studies, including GIAO calculations, have been performed on the related compound 8-hydroxy-5-nitroquinoline, this data cannot be directly extrapolated to its N-oxide derivative due to the significant electronic influence of the N-oxide group.
UV-Visible Spectroscopy and Electronic Transitions
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in interpreting UV-Visible spectra by predicting electronic absorption wavelengths (λmax) and identifying the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). mdpi.com
Despite the availability of such methods, specific theoretical investigations on the UV-Visible spectrum and electronic transitions of this compound are not present in the surveyed literature. Studies on related molecules, such as 8-hydroxy-5-nitroquinoline, have been conducted, but the presence of the N-oxide functional group would substantially alter the electronic structure and, consequently, the absorption spectrum. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are key to understanding the dynamic behavior of molecules and their interactions with their environment or biological targets.
Molecular dynamics (MD) simulations offer a way to observe the motion and conformational changes of a molecule over time. For derivatives of quinoline N-oxide, these simulations are particularly useful for studying phenomena like intramolecular hydrogen bonding.
Specific MD simulations for this compound were not found. However, research on the closely related compound 8-hydroxyquinoline (B1678124) N-oxide using Car–Parrinello molecular dynamics has been performed. researchgate.net These first-principle simulations were used to investigate the features of the intramolecular hydrogen bond. The study found that spontaneous proton transfer from the hydroxyl group to the N-oxide oxygen was not a favorable event in the electronic ground state, though it was observed in the excited electronic state. researchgate.net This indicates a stable intramolecular hydrogen bond in the ground state for this parent N-oxide structure.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
While docking studies have been performed for the parent compound, 8-hydroxy-5-nitroquinoline, with targets like ACP reductase, no specific molecular docking studies involving this compound were identified in the scientific literature. researchgate.net Such studies would be necessary to hypothesize its potential biological targets and binding mechanisms.
Prediction of Non-Linear Optical (NLO) Properties
The study of non-linear optical (NLO) properties involves how a material responds to intense electromagnetic fields, which is crucial for applications in optoelectronics. Computational methods are frequently used to predict NLO properties like polarizability and hyperpolarizability.
Theoretical investigations into the NLO properties of 8-hydroxy-5-nitroquinoline have indicated that it may exhibit NLO behavior. researchgate.net However, there is no available research in the reviewed literature that specifically calculates or predicts the non-linear optical properties for its derivative, this compound. The addition of the N-oxide group would likely have a significant impact on the molecule's electronic distribution and, therefore, its NLO response.
Mechanistic Insights into Biological Activity
Molecular Interactions with Biological Macromolecules
The ability of these quinoline (B57606) derivatives to interact with and modify biological macromolecules, particularly DNA, is a cornerstone of their mechanism of action. This interaction can lead to genetic alterations and the induction of cellular stress pathways.
DNA Adduct Formation and Mutagenesis in Related Compounds
While direct evidence for 8-Hydroxy-5-nitroquinoline 1-oxide is being elucidated, studies on the related compound 4-nitroquinoline (B1605747) 1-oxide (4NQO) provide significant insights. 4NQO is a potent mutagen and carcinogen known to form bulky DNA adducts after metabolic activation. nih.govnih.gov This process is a critical initiating step in its carcinogenic activity. nih.gov The metabolic transformation of 4NQO leads to reactive intermediates that bind to DNA, primarily at guanine (B1146940) residues. nih.gov This adduct formation can disrupt the normal functioning of DNA, leading to mutations. nih.govnih.gov Specifically, 4NQO has been shown to induce base substitution mutations, with a notable frequency of guanine to pyrimidine (B1678525) transversions, particularly in single-stranded DNA. nih.gov This mutagenic property is a key factor in the genotoxicity of such compounds.
Oxidative Stress Induction via Reactive Oxygen Species Generation
A significant aspect of the biological activity of 8-hydroxyquinoline (B1678124) derivatives, including the nitro-substituted variants, is their capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). tandfonline.comnih.gov This elevation in ROS can have profound effects on cellular integrity and signaling.
Research has demonstrated that compounds like 4-nitroquinoline 1-oxide (4NQO) can lead to the production of superoxide (B77818) and hydrogen peroxide (H₂O₂) within cells. nih.govoup.com The generation of these ROS is a key contributor to the oxidative damage caused by these compounds. nih.gov Studies using fluorescent probes have successfully detected the presence of both hydrogen peroxide and superoxide in cells treated with 4NQO. nih.govoup.com This production of ROS is a critical component of the genotoxic pathway elicited by these molecules. nih.gov
The generation of ROS by these compounds has a direct and damaging effect on DNA. One of the primary lesions formed is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker of oxidative DNA damage. nih.govnih.govresearchgate.net The formation of 8-OHdG is a consequence of ROS, particularly hydroxyl radicals, attacking the guanine bases in DNA. nih.govresearchgate.net Studies have shown a dose-dependent increase in 8-OHdG levels in the DNA of human fibroblasts treated with 4NQO. nih.govoup.com This oxidative DNA damage is considered a significant factor in the initiation of carcinogenesis induced by such compounds. nih.gov The presence of 8-OHdG can lead to mispairing during DNA replication, contributing to the mutagenic potential of these agents. nih.gov
Metal Chelation and Homeostasis Disruption
8-Hydroxyquinoline and its derivatives are potent metal chelators, a property that is central to their biological effects. tandfonline.comnih.govresearchgate.net The ability to bind with various metal ions can disrupt their normal physiological balance, known as homeostasis, impacting numerous cellular processes. tandfonline.comnih.gov
Chelation of Divalent and Trivalent Metal Ions
8-Hydroxyquinoline derivatives have a demonstrated capacity to form stable complexes with a wide range of divalent and trivalent metal ions. This includes ions such as Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺. scispace.com The chelation occurs through the displacement of the hydrogen atom from the hydroxyl group and the coordination of the metal ion with both the oxygen and the nitrogen atoms of the quinoline ring. scispace.com This chelating ability is not only fundamental to their chemical properties but also underpins many of their biological activities. tandfonline.comnih.gov For instance, the anticancer activity of some 8-hydroxyquinoline derivatives is enhanced in the presence of copper, which is attributed to an increased generation of ROS. tandfonline.comnih.gov Conversely, the interaction with zinc, a non-redox active metal ion, does not produce the same effect. tandfonline.com
Table 1: Metal Ions Chelated by 8-Hydroxyquinoline Derivatives
| Ion | Charge | Type |
| Copper | 2+ | Divalent |
| Zinc | 2+ | Divalent |
| Bismuth | 2+ | Divalent |
| Manganese | 2+ | Divalent |
| Magnesium | 2+ | Divalent |
| Cadmium | 2+ | Divalent |
| Nickel | 2+ | Divalent |
| Iron | 3+ | Trivalent |
| Aluminum | 3+ | Trivalent |
Influence on Metalloprotein Function and Enzymatic Pathways
The biological activity of 8-Hydroxy-5-nitroquinoline is intrinsically linked to its function as a potent chelating agent. patsnap.comwikipedia.org This property allows it to bind to divalent metal ions, which are crucial cofactors for a wide array of enzymes in both microbial and mammalian cells. patsnap.comnih.gov The primary mechanism of action is believed to be the chelation of biologically essential metal cations, particularly zinc (Zn²⁺) and iron (Fe²⁺). wikipedia.orgnih.gov By sequestering these ions, 8-Hydroxy-5-nitroquinoline can disrupt vital enzymatic processes necessary for pathogen survival and proliferation. patsnap.comnih.gov
Its antibacterial effect, for instance, is attributed to the formation of complexes with metal-containing enzymes within the microbial cell, leading to the disruption of normal metabolic functions. patsnap.comnih.govresearchgate.net This chelation can interfere with bacterial adhesion, the formation of biofilms, and the activity of key enzymes. nih.gov Research indicates that the antibacterial action of 8-Hydroxy-5-nitroquinoline is influenced by the presence of various cations; ions like Mg²⁺ can hinder its activity, highlighting the centrality of metal ion interaction to its biological function. nih.gov This deprivation of essential metal cofactors is a key pathway through which it exerts its broad-spectrum antimicrobial effects. nih.gov
Differential Metal Ion Effects (e.g., Copper vs. Zinc Enhancement of Cytotoxicity)
A significant aspect of 8-Hydroxy-5-nitroquinoline's activity is the differential effect observed upon chelation with different metal ions, particularly copper versus zinc. nih.gov Studies comparing 8-Hydroxy-5-nitroquinoline with its analogues have revealed that its cytotoxicity against human cancer cell lines is substantially enhanced by the presence of copper (Cu²⁺). wikipedia.orgnih.gov This enhancement is associated with a marked increase in the generation of intracellular reactive oxygen species (ROS). wikipedia.orgnih.gov
In contrast, the addition of zinc (Zn²⁺) does not augment the cytotoxicity of 8-Hydroxy-5-nitroquinoline. nih.gov Further investigation using zinc-sensitive fluorophores has demonstrated that, unlike other 8-hydroxyquinoline derivatives such as clioquinol (B1669181), 8-Hydroxy-5-nitroquinoline does not act as a zinc ionophore, meaning it does not transport zinc ions into the cell. nih.gov This distinction is critical, as the lack of zinc ionophore activity may be associated with reduced neurotoxicity. nih.gov The selective enhancement of cytotoxicity by copper is a defining characteristic of its anticancer mechanism. wikipedia.orgnih.gov
Table 1: Effect of Metal Ions on the Cytotoxicity of 8-Hydroxy-5-nitroquinoline (NQ) in Raji Cells
| Compound | Treatment | IC₅₀ (μM) |
|---|---|---|
| NQ | NQ alone | 1.5 ± 0.1 |
| NQ + 10 μM CuCl₂ | 0.5 ± 0.05 | |
| NQ + 50 μM ZnCl₂ | 1.4 ± 0.2 |
This table is based on data from a study on the effects of clioquinol and its analogues on the viability of Raji cells. nih.gov
Enzyme and Pathway Modulation
Inhibition of Methionine Aminopeptidase (B13392206) Type 2 (MetAP2)
8-Hydroxy-5-nitroquinoline has been identified as a potent inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), a metalloenzyme crucial for angiogenesis—the formation of new blood vessels. wikipedia.orgdrugbank.comnih.govpatsnap.com This discovery was made through high-throughput screening of compound libraries for MetAP2 inhibitors. nih.govnih.gov MetAP2 is a key target for the development of antiangiogenic agents, as its inhibition can suppress the proliferation of endothelial cells, a critical step in tumor growth and metastasis. nih.govpatsnap.com
8-Hydroxy-5-nitroquinoline inhibits MetAP2 activity with high potency, leading to the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. nih.govnih.gov This anti-angiogenic activity has been demonstrated both in vitro and in vivo. wikipedia.orgnih.gov The inhibition of MetAP2 is a cornerstone of 8-Hydroxy-5-nitroquinoline's recognized anti-tumor activities. drugbank.compatsnap.com
Table 2: Inhibitory Concentration of 8-Hydroxy-5-nitroquinoline against MetAP2
| Enzyme Target | Inhibitor | IC₅₀ (nM) |
|---|---|---|
| MetAP2 | 8-Hydroxy-5-nitroquinoline | 54.8 |
This table presents the half maximal inhibitory concentration (IC₅₀) from an in vitro study. nih.gov
Inhibition of Bacterial Gyrases
The antibacterial profile of 8-Hydroxy-5-nitroquinoline includes activity against bacterial gyrases. drugbank.com DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and manages DNA tangles during replication and transcription. nih.gov By targeting this essential enzyme, 8-Hydroxy-5-nitroquinoline disrupts critical bacterial processes, contributing to its efficacy as an antibacterial agent. drugbank.com This mechanism of action is shared with other established classes of antibiotics, making DNA gyrase a validated target for antimicrobial drugs. nih.gov
Inhibition of RNA Synthesis
The mechanism of action for 8-Hydroxy-5-nitroquinoline also involves the inhibition of RNA synthesis. nih.govbiorxiv.org This effect is considered a secondary consequence of its primary metal-chelating properties. nih.govnih.gov RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is a metalloenzyme that requires divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺) as cofactors. nih.govnih.gov By chelating these essential cations, 8-Hydroxy-5-nitroquinoline is thought to inhibit the activity of RNA polymerase, thereby halting the synthesis of RNA. nih.govbiorxiv.orgnih.gov This inhibition of a fundamental cellular process contributes significantly to its broad bacteriostatic activity. biorxiv.org
Inhibition of Metallopeptidases
Beyond its well-documented inhibition of MetAP2, 8-Hydroxy-5-nitroquinoline demonstrates inhibitory activity against other metallopeptidases. wikipedia.orgnih.gov Metallopeptidases are a broad class of enzymes that utilize a metal ion in their catalytic mechanism and are involved in numerous physiological and pathological processes. For example, 8-Hydroxy-5-nitroquinoline has been shown to inhibit New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria by degrading β-lactam antibiotics. nih.gov Its ability to inhibit NDM-1 is linked to its chelation of the zinc ions in the enzyme's active site. nih.gov Furthermore, it has been reported to act as a reversible, noncompetitive inhibitor of cathepsin B, a protease involved in tumor cell proliferation and metastasis. wikipedia.org This broader activity against various metallopeptidases underscores the significance of its metal-chelating moiety in its diverse biological effects. patsnap.comwikipedia.org
Proteasome Inhibitory Actions
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a key strategy in cancer therapy. While direct studies on this compound are limited, the broader class of quinoline derivatives has demonstrated significant potential as proteasome inhibitors.
Substituted quinolines are recognized as a novel class of noncovalent proteasome inhibitors. nih.gov For instance, 5-amino-8-hydroxyquinoline, a compound structurally related to nitroxoline (B368727), has been identified as a non-competitive inhibitor of the human proteasome. nih.gov Another related compound, clioquinol, has also been shown to inhibit proteasome activity in various tumor cell lines. nih.gov The inhibitory action of these compounds is often linked to their ability to interfere with the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov
Research on nitroxoline (8-hydroxy-5-nitroquinoline), the parent compound to the 1-oxide variant, has shown that it can enhance the sensitivity of multiple myeloma cells to the established proteasome inhibitor, bortezomib. nih.gov This suggests an interaction with the proteasome pathway, potentially making cancer cells more susceptible to proteasome-targeted drugs. nih.gov Rather than direct inhibition, some studies identify nitroxoline as an inhibitor of other cellular targets like STAT3, which can indirectly affect cell survival pathways often regulated by the proteasome. ijbs.comresearchgate.net The mechanism for some quinolines has been described as 'mixed-type inhibition' of the proteasome's chymotrypsin-like activity. nih.gov
Interactive Table: Proteasome Inhibition by Quinoline Derivatives
| Compound | Inhibitory Activity | Mechanism | Reference |
|---|---|---|---|
| 5-amino-8-hydroxyquinoline | Non-competitive inhibitor of human proteasome | Allosteric modulation | nih.gov |
| Clioquinol | Inhibits proteasome activity in tumor lines | Not specified | nih.gov |
| Quinoline 7 (a substituted quinoline) | Inhibits CT-L and Casp-L activity (IC50 = 14.4 μM for CT-L) | Mixed-type inhibition | nih.gov |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Enhances sensitivity to bortezomib | Indirect; STAT3 inhibition | nih.govijbs.com |
Membrane Interaction Mechanisms (for Antimicrobial Activity)
The antimicrobial effects of 8-hydroxyquinoline derivatives are often attributed to their interactions with cellular membranes and related functions, primarily through the chelation of metal ions.
A key mechanism is the disruption of the functional integrity of the cytoplasmic membrane. nih.gov Studies on 8-hydroxyquinoline-sulfonic acids have shown that they cause membrane damage, leading to the leakage of cellular components. nih.gov This suggests that the fungal membrane is a primary target for certain derivatives. nih.gov The specific substitutions on the quinoline ring are crucial, as they can alter the primary site of action; for example, clioquinol appears to target the fungal cell wall more than the cell membrane. nih.gov
The ability of 8-hydroxyquinolines to chelate metal ions is central to their antimicrobial activity. mdpi.comscispace.com The compound 7-Morpholinomethyl-8-hydroxyquinoline is suggested to function as a membrane-active agent through this chelation process. scispace.com This mechanism involves the formation of metal complexes that can disrupt cellular processes. For instance, nitroxoline is known to inhibit the formation of Pseudomonas aeruginosa biofilms by chelating iron and zinc. nih.gov
Furthermore, these compounds can act as ionophores, transporting metal ions across the bacterial cell membrane. An iron (III) complex of 8-hydroxyquinoline, Fe(8-hq)3, was shown to shuttle iron into bacterial cells. mdpi.com This action exerts a dual antimicrobial effect: the intracellular delivery of potentially toxic iron and the simultaneous chelation of other essential metal ions like Mn²⁺ and Zn²⁺, thereby disrupting the bacteria's metal homeostasis. mdpi.com The transport of iron can also trigger the production of intracellular reactive oxygen species (ROS) through Fenton reactions, leading to oxidative stress and cell death. mdpi.com
Interactive Table: Antimicrobial Mechanisms of 8-Hydroxyquinoline Derivatives
| Derivative | Organism Type | Mechanism of Action | Reference |
|---|---|---|---|
| 8-hydroxy-5-quinolinesulfonic acid | Fungi (Candida spp.) | Compromises cytoplasmic membrane integrity | nih.gov |
| Fe(8-hydroxyquinoline)3 | Bacteria (S. aureus) | Transports iron across the membrane, disrupts metal homeostasis, generates ROS | mdpi.com |
| 7-Morpholinomethyl-8-hydroxyquinoline | Bacteria | Acts as a membrane-active agent via metal ion chelation | scispace.com |
| Nitroxoline | Bacteria (P. aeruginosa) | Inhibits biofilm formation by chelating iron and zinc | nih.gov |
Pharmacological Activities and Biological Applications in Vitro and in Vivo Pre Clinical Models
Anticancer Activity Spectrum
8-Hydroxy-5-nitroquinoline 1-oxide, often referred to in literature as Nitroxoline (B368727), demonstrates a remarkable and varied anticancer profile. Its activity has been observed across a wide array of cancer types, targeting fundamental processes of tumor progression such as cell proliferation, angiogenesis, and metastasis.
The compound has shown significant cytotoxic effects against a diverse panel of human cancer cell lines. Comparative studies have highlighted that this compound is often more potent than other 8-hydroxyquinoline (B1678124) analogues. nih.govnih.gov Its efficacy is not limited to a single cancer type, indicating a broad mechanism of action.
Research has documented its cytotoxic activity against lymphoma (Raji), cervical cancer (HeLa), and prostate cancer (PC-3) cell lines. nih.gov Further investigations have confirmed its potent effects in leukemia (HL-60) and pancreatic cancer (Panc-1) cells, where it proved to be the most cytotoxic among several tested analogues. nih.gov In prostate cancer, it has demonstrated a time-dependent inhibition of cell growth in both hormone-sensitive (LNCaP) and hormone-refractory (DU145, PC3) cell lines, while showing no significant cytotoxic effects on normal prostate epithelial cells (RWPE-1). nih.gov
Studies on breast cancer have also yielded promising results. In vivo models using MMTV-PyMT breast cancer have shown that Nitroxoline can significantly reduce tumor growth. nih.govnih.gov Furthermore, in the context of multiple myeloma, Nitroxoline has been found to enhance the sensitivity of myeloma cells to the proteasome inhibitor bortezomib, promoting apoptosis through the mitochondrial pathway. nih.gov
Table 1: Cytotoxicity of this compound (Nitroxoline) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Citation |
|---|---|---|---|
| Raji | Lymphoma | Cytotoxic | nih.gov |
| HeLa | Cervical Cancer | Cytotoxic | nih.gov |
| PC-3 | Prostate Cancer | Cytotoxic | nih.govnih.gov |
| LNCaP | Prostate Cancer | Growth Inhibition | nih.gov |
| DU145 | Prostate Cancer | Growth Inhibition | nih.gov |
| HL-60 | Leukemia | Cytotoxic | nih.govnih.gov |
| Multiple Myeloma | Multiple Myeloma | Sensitizes to Bortezomib, Induces Apoptosis | nih.gov |
| Panc-1 | Pancreatic Cancer | Cytotoxic | nih.gov |
| MMTV-PyMT | Breast Cancer | Reduced Tumor Growth (in vivo) | nih.govnih.gov |
A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. This compound has been identified as a potent inhibitor of this process. nih.gov It has been shown to inhibit methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme crucial for endothelial cell proliferation. oup.com
The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound has shown significant potential in inhibiting this process. Its anti-metastatic properties are linked to its ability to inhibit cathepsin B, a lysosomal cysteine protease that is often upregulated in cancer and plays a role in the degradation of the extracellular matrix. nih.govnih.gov
By inhibiting the endopeptidase activity of cathepsin B, Nitroxoline significantly reduces the degradation of the extracellular matrix, which in turn impairs the invasion of tumor cells. nih.govnih.gov This has been demonstrated in both two-dimensional and three-dimensional in vitro models. nih.govnih.gov Crucially, in vivo studies using a breast cancer mouse model (MMTV-PyMT) have shown that Nitroxoline administration not only reduces the primary tumor weight but also the number and average size of lung metastases. nih.gov
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). While direct studies on this compound's selectivity for MDR cells are limited, research on its derivatives provides promising insights. Mannich bases derived from 8-hydroxyquinoline have shown selective toxicity against multidrug-resistant cancer cells. This suggests that the core structure of 8-hydroxyquinoline, from which Nitroxoline is derived, may serve as a valuable scaffold for developing agents that can overcome drug resistance.
Antimicrobial Efficacy
Beyond its anticancer properties, this compound is a well-established antimicrobial agent. It exhibits a broad spectrum of activity, effectively targeting both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to multiple antibiotics. sigmaaldrich.comsigmaaldrich.com
The compound has a long history of use in treating urinary tract infections, primarily caused by Gram-negative bacilli. sigmaaldrich.comsigmaaldrich.com Recent studies have further detailed its wide-ranging antibacterial effects. It has demonstrated activity against a variety of Gram-negative bacteria. biorxiv.org
Its efficacy against Gram-positive bacteria is also significant. Research has shown its inhibitory activity against various Gram-positive species. Furthermore, and of critical importance in the current era of antibiotic resistance, this compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a therapeutic option for infections that are difficult to treat with conventional antibiotics.
Table 2: Antibacterial Spectrum of this compound (Nitroxoline)
| Bacterial Type | Organism | Observed Effect | Citation |
|---|---|---|---|
| Gram-Negative | Bacilli | Effective in treating urinary tract infections | sigmaaldrich.comsigmaaldrich.com |
| Gram-Negative | Various | Broad activity spectrum | biorxiv.org |
| Gram-Positive | Various | Inhibitory activity | |
| Multidrug-Resistant | Methicillin-resistant Staphylococcus aureus (MRSA) | Active against |
Antifungal Activity (e.g., Candida Strains)
Currently, there is a lack of specific research findings detailing the in vitro or in vivo antifungal activity of this compound against Candida strains or other fungal pathogens. While the parent compound, nitroxoline, has demonstrated notable antifungal properties against various Candida species, including antifungal-resistant isolates nih.govresearchgate.netnih.gov, specific data on the N-oxide derivative is not available in the reviewed scientific literature.
Antiviral Activity (e.g., Dengue Virus Serotype 2, H5N1 Avian Influenza Viruses)
There is no specific information available from the reviewed search results regarding the antiviral activity of this compound against Dengue Virus Serotype 2 or H5N1 Avian Influenza Viruses. While the broader class of 8-hydroxyquinoline derivatives has been explored for antiviral properties against viruses like Dengue Virus serotype 2 nih.gov, and the role of nitric oxide in dengue virus replication is a subject of study researchgate.netnih.govijmm.irnih.gov, data focusing on the 1-oxide derivative is absent.
Antitubercular Activity
Research into the structure-activity relationship of 8-hydroxyquinolines against Mycobacterium tuberculosis has provided specific insight into the role of N-oxidation. Studies have shown that the oxidation of the quinoline (B57606) nitrogen to an N-oxide in this class of compounds leads to a loss of antitubercular activity. nih.gov This suggests that the lone pair of electrons on the quinoline nitrogen is crucial for its antimycobacterial action.
| Compound Class | Modification | Effect on Antitubercular Activity | Reference |
| 8-Hydroxyquinolines | Oxidation to N-oxide | Loss of activity | nih.gov |
Antimalarial Activity
There is no specific information available in the reviewed scientific literature concerning the antimalarial activity of this compound against Plasmodium species. While related quinoline compounds are foundational in antimalarial drug discovery nih.gov, specific data for the title compound is not present.
Other Biological Activities
Neuroprotective Potentials
8-Hydroxyquinoline 1-oxide (8-HQO) has been explored for its neuroprotective effects. Its mechanism is thought to be linked to its function as an iron chelator, which can help in preventing oxidative stress and neuronal damage associated with the accumulation of iron. Furthermore, studies have indicated that 8-HQO may inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. The parent compound, nitroxoline, has been suggested to be potentially less neurotoxic than other quinoline derivatives like clioquinol (B1669181) because it does not act as a zinc ionophore. nih.gov
| Activity | Mechanism/Finding | Relevance | Reference |
| Neuroprotection | Iron chelation | Prevents oxidative stress and neuronal damage | |
| Neuroprotection | Inhibition of amyloid-beta peptide aggregation | Potential therapeutic target for Alzheimer's disease |
Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the pharmacological and biological activities of the compound This compound for the requested applications.
Searches for the anti-HIV, antileishmanial, antischistosomal, botulinum neurotoxin inhibitory, anti-inflammatory, antioxidant, and antidiabetic properties of This compound did not yield any specific preclinical studies, in vitro or in vivo, for this particular molecule.
While research exists for the parent compound, 8-hydroxyquinoline, and its other derivatives, the explicit focus on the 1-oxide variant as requested reveals a gap in the current scientific literature for these specific biological activities. Therefore, an article with detailed research findings and data tables for This compound cannot be generated at this time.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of 8-hydroxy-5-nitroquinoline are not static, with minor alterations to its chemical scaffold leading to significant changes in its biological profile.
Influence of Nitro and Hydroxyl Groups
The hydroxyl group at position 8 and the nitro group at position 5 are fundamental to the activity of 8-hydroxy-5-nitroquinoline. The hydroxyl group, in proximity to the quinoline (B57606) nitrogen, is a key participant in the compound's ability to chelate metal ions, a primary mechanism of its action. The position of the hydroxyl group is critical, with derivatives hydroxylated at the 8-position showing superior activity compared to those with hydroxyl groups at other positions. nih.gov
The 5-nitro group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the quinoline ring system. quinoline-thiophene.com This electronic influence affects the acidity of the phenolic hydroxyl group, which in turn impacts metal chelation. mdpi.com Studies have demonstrated that 8-hydroxy-5-nitroquinoline is a more potent anticancer agent than its halogenated analog, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), suggesting the nitro group is more effective than halogens at this position for this specific activity. nih.govdovepress.com In some derivatives, the nitro group can also be involved in bioreductive activation, potentially altering the mechanism of action. nih.gov
Role of Halogenation and Methyl Group Positions
The introduction of halogens and methyl groups at various positions on the 8-hydroxyquinoline (B1678124) scaffold has been a common strategy to fine-tune its biological activity. In a broad series of 8-hydroxyquinoline derivatives, halogen substitution, particularly at the 5-position, has been shown to be beneficial for certain biological activities. mdpi.com For instance, the 5-chloro derivative of 8-hydroxyquinoline is as active as the parent compound in inhibiting dental plaque, where the lipophilic and electron-withdrawing properties of the chlorine atom overcome the negative steric contribution. nih.gov In other studies on different series of 8-hydroxyquinoline derivatives, 6-chloro analogs were found to be the most active, while 9-methyl analogs were the least potent. nih.gov The position of the methyl group has also been shown to be important, with one study indicating that it does not significantly affect inhibitory activity against certain intestinal bacteria, in contrast to the critical role of the hydroxyl group's position. nih.gov
Effects of Lipophilicity and Electronic Properties
The lipophilicity and electronic properties of 8-hydroxyquinoline derivatives are key determinants of their biological activity. Lipophilicity, often expressed as log P or log k, influences the ability of the compound to cross cell membranes and reach its target. Studies on various 8-hydroxyquinoline derivatives have shown a linear increase in antiviral activity with increasing lipophilicity. nih.gov
The electronic properties, dictated by the various substituents on the quinoline ring, also play a crucial role. Electron-withdrawing groups, such as nitro and halogen groups, can enhance activity. nih.govnih.gov The electron-withdrawing nature of these substituents impacts the pKa of the hydroxyl and amino groups, which in turn affects metal chelation and biological activity. A relationship has been found between the pKa values of the hydroxyl group and cytotoxicity against multidrug-resistant cells in a library of 8-hydroxyquinoline derivatives. mdpi.com
Relationship between Metal Chelation and Biological Activity
The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is central to their biological activity. nih.govdovepress.comtandfonline.com These compounds are monoprotic bidentate chelating agents, forming stable complexes with a variety of metal ions including Cu(II), Zn(II), Fe(II), and Fe(III). nih.gov
Coordination Modes and Complex Stability
8-hydroxyquinoline derivatives typically coordinate with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scirp.orgresearchgate.net This chelation can result in the formation of various complex stoichiometries, including mono, bis, and sometimes tris complexes, depending on the metal ion. mdpi.comnih.gov The stability of these metal complexes is a critical factor in their biological action. For instance, a study on a 5-nitro-8-hydroxyquinoline-proline hybrid found that its affinity for metal ions at physiological pH followed the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The stability of these complexes can influence their ability to be transported into cells and interact with biological targets. Some organometallic complexes of 8-hydroxyquinoline derivatives exhibit high stability in solution, which is a desirable property for therapeutic agents. nih.gov
Advanced Research Applications and Future Directions
Role as a Model Compound for Heterocyclic Reactivity Studies
8-Hydroxy-5-nitroquinoline 1-oxide serves as an excellent model compound for studying the reactivity of polysubstituted heterocyclic N-oxides. The presence of the N-oxide functionality significantly alters the electron distribution within the quinoline (B57606) ring system, making it more susceptible to certain types of chemical transformations compared to its parent quinoline.
Key Aspects of Reactivity:
Activation of the Heterocyclic Ring: The N-oxide group is known to activate the quinoline nucleus, particularly at the C2 and C4 positions, for nucleophilic attack. This increased reactivity allows the compound to be a versatile precursor for synthesizing a range of functionalized quinoline derivatives.
Deoxygenative Functionalization: Quinoline N-oxides are valuable substrates for deoxygenative functionalization reactions. These reactions allow for the direct introduction of various functional groups (e.g., alkyl, aryl, cyano, sulfonyl) onto the quinoline ring, a process of great interest in synthetic methodology development.
Influence of Substituents: The electron-withdrawing nitro group at the 5-position and the electron-donating hydroxyl group at the 8-position create a complex electronic environment. This makes the compound a sophisticated model for investigating how multiple substituents synergistically or antagonistically influence the regioselectivity of further chemical modifications. For instance, studies on the parent molecule, 8-hydroxy-5-nitroquinoline, have shown it can act as a C-nucleophile at the C7 position to form stable adducts in C-C coupling reactions. researchgate.netresearchgate.net The addition of the N-oxide group introduces another layer of complexity and potential reactivity pathways to explore.
Reaction with Electrophiles and Nucleophiles: The compound's structure allows for the study of a wide array of reactions. The phenolic hydroxyl group can react with electrophiles, while the activated ring system can react with nucleophiles, providing a rich platform for fundamental reactivity studies. researchgate.netpw.edu.pl
Applications in Screening for Novel Therapeutic Agents
While direct therapeutic screening data for this compound is not extensively documented, its parent compound, 8-Hydroxy-5-nitroquinoline (Nitroxoline), is a well-established antimicrobial and has demonstrated significant potential as an anticancer agent. sigmaaldrich.comsigmaaldrich.comnih.gov This provides a strong rationale for investigating the therapeutic applications of its N-oxide derivative.
Basis for Therapeutic Potential:
Anticancer Activity of the Parent Compound: Research has shown that Nitroxoline (B368727) is a more potent anticancer agent than several other 8-hydroxyquinoline (B1678124) analogues, such as the well-studied clioquinol (B1669181). nih.govnih.gov Its cytotoxicity against various human cancer cell lines is significantly enhanced in the presence of copper. nih.gov Nitroxoline is believed to exert its effects by increasing intracellular reactive oxygen species (ROS), a mechanism that can induce programmed cell death (apoptosis) in cancer cells. nih.govnih.gov
Potential of the N-oxide Derivative: The introduction of the N-oxide group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. It could potentially alter solubility, cell permeability, and metabolic stability, possibly leading to enhanced efficacy or a different spectrum of activity. Therefore, this compound is a prime candidate for inclusion in screening programs for new anticancer drugs.
Table 1: Comparative Cytotoxicity of 8-Hydroxy-5-nitroquinoline (NQ) and its Analogues
| Compound | IC₅₀ (µM) in Raji cells | Key Finding |
|---|---|---|
| 8-Hydroxy-5-nitroquinoline (NQ) | ~1.5 | Most toxic among analogues tested |
| Clioquinol | ~10.0 | 5-10 fold less toxic than NQ |
| 8-Hydroxyquinoline | >20.0 | Significantly less toxic than NQ |
Data derived from studies on human cancer cell lines. nih.gov
Development as Fluorescent Chemosensors for Metal Ions
The 8-hydroxyquinoline (oxine) scaffold is a cornerstone in the design of fluorescent chemosensors for metal ions due to its excellent chelating ability. nih.govscispace.comnih.gov Upon chelation with metal ions, the fluorescence of oxine derivatives often increases significantly, providing a clear signal for detection. scispace.com While specific studies on this compound are limited, the known properties of its structural relatives suggest high potential in this area.
Principles of Sensor Application:
Chelation and Fluorescence: The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelation site for a wide variety of metal ions. This binding event restricts intramolecular rotation, leading to an enhancement of fluorescence emission. scispace.com
Selectivity and Sensitivity: By modifying the quinoline backbone, researchers can tune the sensor's selectivity towards specific metal ions. Derivatives of 8-hydroxyquinoline have been developed into effective fluorescent chemosensors for ions such as Hg²⁺, Mg²⁺, Zn²⁺, and Al³⁺. nih.govdtic.mil For example, a sensor incorporating two 8-hydroxy-5-nitroquinoline units showed high selectivity and a strong fluorescent response to mercury ions (Hg²⁺) in aqueous media. dtic.mil
Future Directions for the N-oxide: The N-oxide group in this compound could influence the electronic properties of the chelating site, potentially altering the binding affinity and selectivity for different metal ions. This offers a new avenue for designing novel sensors with unique specificities. Further research could involve synthesizing the 1-oxide and studying its complexation and fluorescence response with a panel of metal ions.
Table 2: Fluorescence Behavior of an 8-Hydroxy-5-nitroquinoline-based Sensor with Various Metal Ions
| Metal Ion | Association Constant (log Kₐ) in Methanol-Water | Fluorescence Response with Hg²⁺ |
|---|---|---|
| Hg²⁺ | > 8.0 (estimated) | Strong enhancement |
| Cu²⁺ | > 8.0 | Quenching |
| Zn²⁺ | > 8.0 | Minor change |
| Cd²⁺ | > 8.0 | Minor change |
| Ni²⁺ | 5.56 | Minor change |
| Mg²⁺ | Stable 1:1 complex formed | Minor change |
Data from a sensor containing 8-hydroxy-5-nitroquinoline moieties. dtic.mil
Potential in Organic Light-Emitting Diodes (OLEDs)
Metal complexes of 8-hydroxyquinoline, particularly tris(8-hydroxyquinolinato)aluminium (Alq₃), are benchmark materials in the field of organic light-emitting diodes (OLEDs). chemicalbook.comresearchgate.netresearchgate.net They are valued for their excellent thermal stability, good electron-transporting properties, and efficient green luminescence. researchgate.netnih.gov The exploration of new 8-hydroxyquinoline derivatives is a key strategy for developing novel OLED materials with tuned colors and improved performance.
Role in OLED Technology:
Emissive and Electron-Transport Layers: 8-hydroxyquinoline derivatives are primarily used in the emissive layer (EML) and/or the electron-transport layer (ETL) of OLED devices. scispace.comnih.gov
Tuning Emission Properties: The luminescent properties of the metal complexes can be modified by placing substituents on the quinoline ring. mdpi.com This allows for the tuning of emission color, which is crucial for creating full-color displays. For example, incorporating different ligands or quantum dots can shift the emission from the typical green to blue or yellow. nih.govmdpi.com
Potential of the Nitro N-oxide Derivative: The introduction of a nitro group and an N-oxide functionality onto the 8-hydroxyquinoline scaffold would significantly alter the electronic characteristics of the resulting metal complexes. These changes could affect the material's charge transport capabilities, energy levels (HOMO/LUMO), and emission wavelength. While research has focused on other derivatives, the unique electronic profile of a metal complex of this compound makes it an intriguing, albeit unexlored, candidate for future OLED material research. mdpi.comquinoline-thiophene.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-hydroxy-5-nitroquinoline 1-oxide, and how can purity be validated?
- Methodology : The synthesis involves oxidizing 8-hydroxy-5-nitrosoquinoline hydrochloride with concentrated nitric acid at 17°C for 85 minutes, followed by neutralization with potassium hydroxide and recrystallization from ethanol. Purity is confirmed via melting point analysis (observed mp 179°C vs. literature 179.5–181.5°C) and chromatographic methods (e.g., GC or HPLC) .
- Critical Note : Reaction temperature and stoichiometric control of nitric acid are critical to avoid over-oxidation. Recrystallization solvents (ethanol or aqueous ethyl acetate) influence crystal morphology and yield .
Q. How do the physicochemical properties of this compound influence its stability during storage?
- Key Properties : The compound decomposes under heat or combustion, releasing toxic gases (CO, NOx). Stability is maintained in dry, cool conditions (avoiding >50°C) and away from oxidizers. Storage in amber glass under nitrogen minimizes photodegradation and oxidation .
- Analytical Validation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition thresholds .
Advanced Research Questions
Q. What experimental approaches validate the metal-chelating mechanism of this compound in anticancer activity?
- Methodology :
- Spectroscopic Analysis : UV-Vis and electron paramagnetic resonance (EPR) spectroscopy identify metal-ligand complexes (e.g., Cu²⁺ or Zn²⁺ chelation). For example, a 1:1 or 1:2 metal-to-ligand ratio can be distinguished via absorbance shifts .
- Biological Assays : Compare cytotoxicity in metal-supplemented vs. metal-depleted cell cultures. Nitroxoline (8-hydroxy-5-nitroquinoline) shows enhanced activity in Fe²⁺/Zn²⁺-rich environments, suggesting chelation-dependent bioactivity .
Q. How does this compound induce oxidative DNA damage, and what techniques quantify 8-hydroxydeoxyguanosine (8OHdG) formation?
- Mechanistic Pathway : The compound generates reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH), via redox cycling. ROS oxidize guanine to 8OHdG, a mutagenic lesion .
- Quantification Methods :
- HPLC-ECD : High-performance liquid chromatography with electrochemical detection provides nanomolar sensitivity for 8OHdG in DNA hydrolysates.
- Immunohistochemistry : Antibody-based detection in tissue sections localizes 8OHdG in vivo (e.g., in 4-NQO-treated fibroblasts) .
Q. What strategies resolve discrepancies in reported bioactivity of 8-hydroxy-5-nitroquinoline derivatives across studies?
- Case Example : Chlorination at position 7 (yielding 7-chloro-8-hydroxy-5-nitroquinoline) alters solubility and metal affinity, impacting antifungal vs. anticancer potency.
- Systematic Approach :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro, chloro, amino groups) using standardized assays (e.g., MIC for antimicrobials, IC50 for cancer cells).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., nitro groups enhance ROS generation, while amino groups reduce cytotoxicity) .
Q. How is this compound integrated into animal models for carcinogenicity studies?
- Protocol : In C57BL/6 mice, administer 100 µg/mL 4-nitroquinoline 1-oxide (a structural analog) in drinking water for 28 weeks to induce esophageal squamous cell carcinoma. Monitor tumorigenesis via histopathology and biomarker analysis (e.g., SLC39A5 knockout effects) .
- Optimization : Adjust dosing schedules and use genetic knockout models to isolate ROS-dependent pathways .
Methodological Considerations Table
Critical Challenges
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
